molecular formula C3H4BrN5O B188145 5-bromo-2H-triazole-4-carbohydrazide CAS No. 106824-84-4

5-bromo-2H-triazole-4-carbohydrazide

Cat. No. B188145
M. Wt: 206 g/mol
InChI Key: ZSIBCWIQHKPNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2H-triazole-4-carbohydrazide is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a triazole ring and a hydrazide group. This compound has been synthesized using various methods, and it has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 5-bromo-2H-triazole-4-carbohydrazide is not well understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, such as the proteasome and histone deacetylases. It has also been shown to induce apoptosis in cancer cells. Further studies are needed to fully understand the mechanism of action of this compound.

Biochemical And Physiological Effects

5-bromo-2H-triazole-4-carbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. It has also been shown to have anti-inflammatory and antifungal properties. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

5-bromo-2H-triazole-4-carbohydrazide has several advantages for lab experiments. It is stable, soluble, and reactive, making it a valuable tool for scientific research. However, it also has some limitations. It can be toxic to cells at high concentrations, and it may have off-target effects on other enzymes and proteins. Careful experimental design and optimization are needed to ensure the accuracy and specificity of the results.

Future Directions

There are several future directions for the research on 5-bromo-2H-triazole-4-carbohydrazide. One direction is the development of new compounds based on this compound for the treatment of cancer, inflammation, and other diseases. Another direction is the study of the mechanism of action of this compound and its effects on various enzymes and proteins. Further studies are also needed to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

There are several methods for synthesizing 5-bromo-2H-triazole-4-carbohydrazide. One common method involves the reaction of 5-bromo-1H-1,2,3-triazole with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 5-bromo-1H-1,2,3-triazole with carbohydrazide in the presence of a base. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

5-bromo-2H-triazole-4-carbohydrazide has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. It has also been used as a tool for studying the mechanism of action of various enzymes and proteins. The unique properties of this compound, such as its stability, reactivity, and solubility, make it a valuable tool for scientific research.

properties

CAS RN

106824-84-4

Product Name

5-bromo-2H-triazole-4-carbohydrazide

Molecular Formula

C3H4BrN5O

Molecular Weight

206 g/mol

IUPAC Name

5-bromo-2H-triazole-4-carbohydrazide

InChI

InChI=1S/C3H4BrN5O/c4-2-1(3(10)6-5)7-9-8-2/h5H2,(H,6,10)(H,7,8,9)

InChI Key

ZSIBCWIQHKPNQU-UHFFFAOYSA-N

SMILES

C1(=NNN=C1Br)C(=O)NN

Canonical SMILES

C1(=NNN=C1Br)C(=O)NN

Origin of Product

United States

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